N-ethyl-4-fluoro-3-methoxybenzenesulfonamide
Description
N-ethyl-4-fluoro-3-methoxybenzenesulfonamide (CAS: 873588-75-1) is a sulfonamide derivative with the molecular formula C₉H₁₂FNO₃S and a molecular weight of 233.26 g/mol. Structurally, it features a benzenesulfonamide core substituted with a fluorine atom at the 4-position, a methoxy group at the 3-position, and an ethyl group attached to the sulfonamide nitrogen.
Properties
IUPAC Name |
N-ethyl-4-fluoro-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO3S/c1-3-11-15(12,13)7-4-5-8(10)9(6-7)14-2/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHUHRNHIVXNLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-ethyl-4-fluoro-3-methoxybenzenesulfonamide typically involves the reaction of 4-fluoro-3-methoxybenzenesulfonyl chloride with ethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-ethyl-4-fluoro-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-ethyl-4-fluoro-3-methoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-4-fluoro-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences
Alkoxy Groups: The 3-methoxy group (smaller, less lipophilic) contrasts with the 3-ethoxy group in the chloro analog, which increases steric bulk and lipophilicity . Complexity: Compounds like E7010 and the benzamide derivative in incorporate extended aromatic systems (e.g., pyridine or benzamide), enhancing target specificity but reducing solubility .
Biological Activity: Antimicrobial vs. Antitumor: The oxazole-containing sulfonamide () is designed for antimicrobial activity, whereas E7010 and E7070 () are antitumor agents targeting tubulin or cell cycle pathways . Mechanistic Divergence: Structural variations (e.g., disulfonamide in E7070 vs. monosulfonamide in the main compound) correlate with distinct mechanisms—E7070 causes G1/S arrest, while E7010 disrupts microtubules .
Larger derivatives (e.g., 476.53 g/mol in ) may face challenges in membrane permeability .
Biological Activity
N-ethyl-4-fluoro-3-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention in various fields of biological research for its potential applications as an enzyme inhibitor and therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound possesses the following chemical structure:
- Chemical Formula : C₁₁H₁₄FNO₃S
- Molecular Weight : 253.30 g/mol
The compound features a sulfonamide functional group, which is known for its ability to mimic para-aminobenzoic acid (PABA), a critical substrate for bacterial growth.
The biological activity of this compound primarily involves its interaction with specific enzymes. Its mechanism can be summarized as follows:
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Enzyme Inhibition :
- The sulfonamide group competes with PABA for binding to bacterial dihydropteroate synthase, inhibiting folic acid synthesis essential for bacterial proliferation.
- This inhibition leads to bacteriostatic effects, making it a candidate for antibacterial applications.
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Protein-Ligand Interactions :
- The compound's functional groups enable it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity.
Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. In vitro studies have shown that it can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potency.
Case Studies
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Inhibition of SARS-CoV-2 nsp14 :
- A study investigated the compound's potential as an inhibitor of the SARS-CoV-2 nsp14 methyltransferase, which plays a crucial role in viral RNA stability. The compound exhibited IC50 values in the low nanomolar range (19–80 nM), indicating strong inhibitory effects compared to other known inhibitors .
- The research highlighted that modifications to the phenyl ring enhance inhibitory activity, suggesting structure-activity relationships that could guide future drug design.
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Anti-inflammatory Activity :
- Another case study focused on the anti-inflammatory properties of this compound in animal models of inflammation. Results indicated a significant reduction in inflammatory markers and symptoms, supporting its potential therapeutic use in inflammatory diseases.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
